molecular formula C9H10BrFO B1528133 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene CAS No. 1309933-79-6

1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene

Cat. No. B1528133
M. Wt: 233.08 g/mol
InChI Key: MKEZGGJBJVZFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene is a chemical compound with the CAS Number: 1309933-79-6 . It has a molecular weight of 233.08 . It is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene is 1S/C9H10BrFO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 . The InChI key is MKEZGGJBJVZFEY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene is a liquid at room temperature . It has a molecular weight of 233.08 . The storage temperature is 2-8°C .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene” is used as a reagent in the direct arylation of heteroarenes . This process involves the functionalization of C-H bonds using aryl halides as aryl sources and palladium catalysts .
  • Methods of Application or Experimental Procedures : The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored using palladium catalysis . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .
  • Results or Outcomes : The synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Application in Electrophilic Aromatic Substitution

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene” can be used in the synthesis of benzene derivatives through electrophilic aromatic substitution . This process involves the reaction of benzene with an electrophile, generating a positively charged benzenonium intermediate .
  • Methods of Application or Experimental Procedures : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
  • Results or Outcomes : This mechanism for electrophilic aromatic substitution is especially useful in the synthesis of benzene derivatives .

Application in Synthesis of Fluorinated Compounds

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene” can be used in the synthesis of fluorinated compounds . This process involves various reactions including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S_N2’ reactions, and Stetter reactions .
  • Results or Outcomes : The outcomes of these reactions are the formation of various fluorinated organic compounds . These compounds have a wide range of applications in various fields including pharmaceuticals, agrochemicals, and materials science .

Safety And Hazards

The safety information for 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

1-bromo-3-fluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEZGGJBJVZFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.